molecular formula C8H13NO B2449915 N-(oxolan-2-ylmethyl)prop-2-yn-1-amine CAS No. 892596-60-0

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine

Cat. No. B2449915
M. Wt: 139.198
InChI Key: RAWCMNQMRODOIM-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine is a chemical compound that is commonly used in scientific research. It is a versatile molecule that can be used in a variety of applications, from drug discovery to chemical synthesis. In

Scientific Research Applications

Catalytic Applications

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine and related compounds have been studied extensively for their catalytic applications. They have been used as efficient ligands in copper-catalyzed amination of aryl iodides at room temperature. This catalytic system has been successful in the N-arylation of cyclic secondary amines, primary amines, amino acids, and ammonia, displaying moderate to excellent yields and high functional group tolerance (Wang et al., 2015). Additionally, similar compounds have been identified as effective ligands in Cu-catalyzed N-arylation of azoles with aryl halides in water or organic solvents, showing moderate to excellent yields and selectivity (Wang et al., 2015).

Drug Development

In the realm of drug development, derivatives of N-(oxolan-2-ylmethyl)prop-2-yn-1-amine have been explored as potential cholinesterase and monoamine oxidase dual inhibitors. This research is significant for developing treatments for diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

Polymerization and Material Science

In material science, these compounds have been utilized for the synthesis of polyesters with pendant amine groups through ring-opening polymerization, followed by thiol-yne "click" photochemistry. The resulting biodegradable polymers demonstrated excellent cell penetration and gene delivery properties, highlighting their potential in biomedical applications (Zhang et al., 2012).

Photoluminescent and Coordination Chemistry

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine derivatives have been used in the study of photoluminescent properties of lanthanide complexes, contributing to the understanding of ligand substituent effects on photophysical properties (Pan et al., 2009). They have also been instrumental in the synthesis and analysis of Ruthenium(II) complexes, aiding in understanding the stereochemical intricacies of coordination chemistry (Gómez et al., 2006).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h1,8-9H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWCMNQMRODOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxolan-2-ylmethyl)prop-2-yn-1-amine

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